Relamorelin (TFA)
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Overview
Description
RM-131 (TFA), also known as Relamorelin trifluoroacetate, is a synthetic pentapeptide ghrelin analog. It is a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) with a high affinity for the GHS-1a receptor. This compound is under development for the treatment of various gastrointestinal motility disorders, including diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RM-131 (TFA) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of RM-131 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and potency .
Chemical Reactions Analysis
Types of Reactions
RM-131 (TFA) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., piperidine).
Conditions: Mild temperatures, inert atmosphere (e.g., nitrogen), and appropriate solvents (e.g., DMF).
Major Products
The major product of these reactions is the pentapeptide RM-131 (TFA) itself, with high purity and specific activity .
Scientific Research Applications
RM-131 (TFA) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in regulating appetite and energy homeostasis.
Medicine: Under clinical trials for treating gastrointestinal motility disorders, such as diabetic gastroparesis and chronic idiopathic constipation.
Industry: Potential applications in developing new therapeutics for metabolic and gastrointestinal diseases .
Mechanism of Action
RM-131 (TFA) exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor (GHSR). This binding activates the receptor, leading to increased secretion of growth hormone, prolactin, and cortisol. The activation of GHSR also stimulates appetite and accelerates gastric emptying. The molecular pathways involved include the modulation of intracellular calcium levels and activation of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Ghrelin: The natural ligand for GHSR, with lower potency compared to RM-131 (TFA).
BIM-28131: Another synthetic ghrelin analog with similar properties.
BIM-28163: A related compound with variations in peptide sequence and receptor affinity
Uniqueness
RM-131 (TFA) stands out due to its high affinity for the GHS-1a receptor and its enhanced potency in activating the receptor compared to native ghrelin. Its ability to penetrate the central nervous system and its therapeutic potential for treating gastrointestinal motility disorders make it a unique and valuable compound in scientific research and medicine .
Properties
IUPAC Name |
4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWFQMJVBJGEJ-GTKQDQPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51F3N8O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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